

CY5.5-COOH Chloride: Application Notes and Protocols for Biosensing

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Compound of Interest

Compound Name: CY5.5-COOH chloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CY5.5-COOH chloride is a near-infrared (NIR) fluorescent dye that serves as a versatile tool in a multitude of biosensing applications. Its emission in the NIR spectrum (typically around 710 nm) allows for deep tissue penetration and minimizes background autofluorescence from biological samples, making it an ideal probe for in vivo imaging and other sensitive detection methods.[1][2] The terminal carboxylic acid group provides a reactive handle for covalent conjugation to a wide array of biomolecules, including proteins, peptides, antibodies, and nanoparticles.[3] This allows for the specific labeling and tracking of these entities in complex biological systems. These application notes provide an overview of the key applications of **CY5.5-COOH chloride**, detailed experimental protocols, and quantitative data to guide researchers in its effective use.

Key Properties and Spectral Data

CY5.5-COOH chloride exhibits excellent photophysical properties, including a high molar extinction coefficient and good quantum yield, contributing to its bright fluorescence signal.[4][5]

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~675 - 684 nm	[4][6]
Emission Maximum (λ_{em})	~694 - 710 nm	[4][6]
Molar Extinction Coefficient (ϵ)	~209,000 - 250,000 M ⁻¹ cm ⁻¹	[7][8]
Quantum Yield (Φ)	~0.2 - 0.3	[7]
Solubility	Soluble in organic solvents (DMSO, DMF, Methanol)	[3]
Reactive Group	Carboxylic Acid (-COOH)	[3]

Applications in Biosensing

The unique characteristics of **CY5.5-COOH chloride** make it suitable for a range of biosensing applications:

- **In Vivo Imaging:** Due to its NIR fluorescence, CY5.5 is extensively used for non-invasive imaging in small animals to study disease progression, biodistribution of therapeutics, and tumor targeting.[1][2]
- **Targeted Drug Delivery:** Conjugation of CY5.5 to drug delivery vehicles such as nanoparticles allows for the real-time tracking of their accumulation in target tissues and organs.[9][10][11]
- **Enzyme Activity Probes:** CY5.5 can be incorporated into "smart" probes that are activated in the presence of specific enzymes, enabling the visualization of enzymatic activity associated with disease states.[1][12][13]
- **FRET-Based Biosensors:** CY5.5 can serve as an acceptor in Förster Resonance Energy Transfer (FRET) pairs to study molecular interactions and conformational changes in biomolecules.[2][14][15]
- **Cellular Imaging and Tracking:** Labeled biomolecules with CY5.5 can be used to visualize specific cellular components and track their movement and localization.[11]

Experimental Protocols

Protocol 1: Conjugation of CY5.5-COOH to Proteins using EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid group of CY5.5-COOH with EDC and NHS for subsequent conjugation to primary amines on a protein.

Materials:

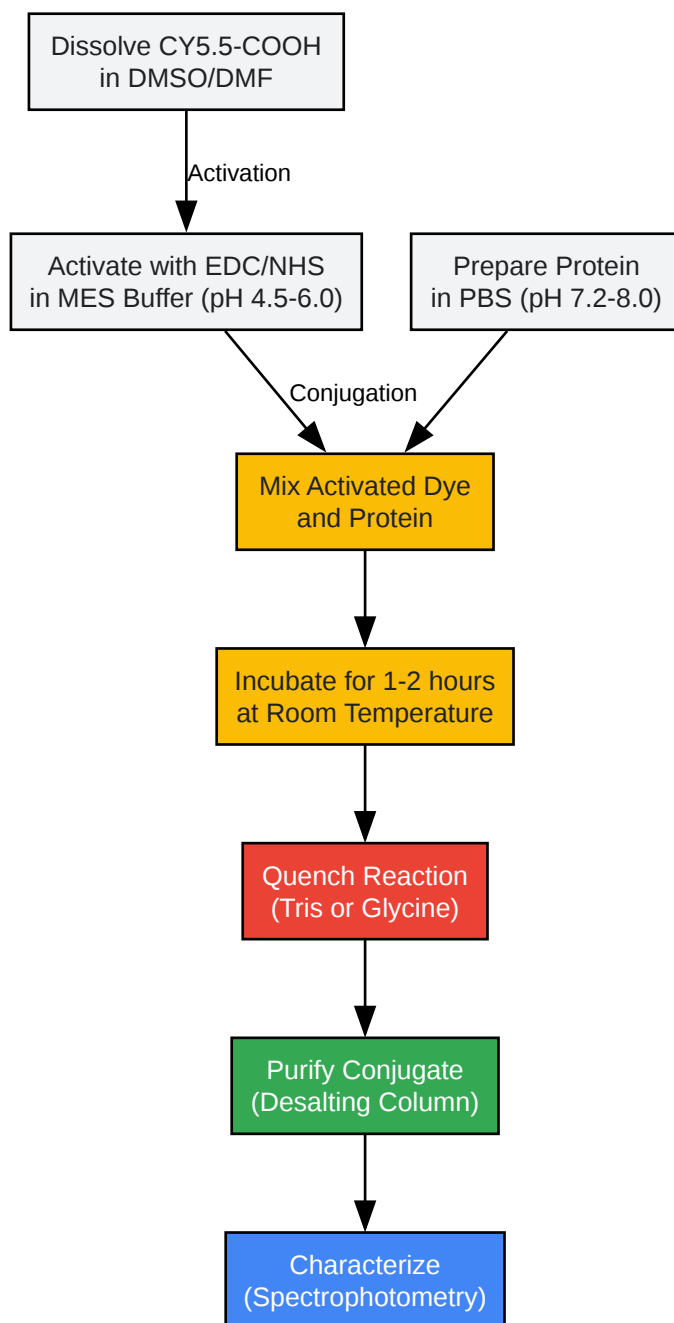
- **CY5.5-COOH chloride**
- Protein of interest (in an amine-free buffer, e.g., PBS)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS) or Sulfo-NHS
- Activation Buffer: 0.1 M MES, pH 4.5-6.0
- Coupling Buffer: PBS, pH 7.2-8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Desalting column (e.g., Sephadex G-25)

Procedure:

- Prepare a stock solution of CY5.5-COOH: Dissolve **CY5.5-COOH chloride** in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
- Activate CY5.5-COOH:
 - In a microcentrifuge tube, add the desired amount of CY5.5-COOH stock solution.
 - Add Activation Buffer.

- Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) over the dye.
- Incubate the reaction for 15-30 minutes at room temperature, protected from light.
- Prepare the protein:
 - Dissolve the protein in Coupling Buffer at a concentration of 2-10 mg/mL.
- Conjugation:
 - Add the activated CY5.5-NHS ester solution to the protein solution. A typical starting molar ratio of dye to protein is 10:1 to 20:1.
 - Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.
- Quench the reaction: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
- Purify the conjugate: Remove unconjugated dye and byproducts using a desalting column equilibrated with PBS. Collect the colored fractions corresponding to the labeled protein.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the excitation maximum of CY5.5 (~675 nm).

Experimental Workflow for Protein Conjugation



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Workflow for CY5.5-COOH protein conjugation.

Protocol 2: In Vivo Imaging of CY5.5-Labeled Nanoparticles in Mice

This protocol outlines a general procedure for tracking the biodistribution of CY5.5-labeled nanoparticles in a mouse model.

Materials:

- CY5.5-labeled nanoparticles suspended in a sterile, biocompatible vehicle (e.g., saline or PBS).
- Tumor-bearing or healthy mice.
- Anesthesia (e.g., isoflurane).
- In vivo imaging system equipped with appropriate NIR filters.
- Surgical tools for dissection.

Procedure:

- Animal Preparation: Anesthetize the mouse using isoflurane.
- Probe Administration: Inject the CY5.5-labeled nanoparticle suspension intravenously (e.g., via the tail vein). The typical injection volume is 100-200 μ L.
- In Vivo Imaging:
 - Place the anesthetized mouse in the imaging chamber.
 - Acquire whole-body fluorescence images at various time points post-injection (e.g., 30 min, 1h, 4h, 24h, 48h). Use an excitation filter around 675 nm and an emission filter around 720 nm.
- Ex Vivo Organ Analysis:
 - At the final time point, euthanize the mouse.
 - Perfuse the circulatory system with saline to remove blood from the organs.
 - Dissect the major organs (liver, spleen, kidneys, lungs, heart, brain) and the tumor (if applicable).

- Arrange the organs in the imaging chamber and acquire a final fluorescence image to quantify organ-specific accumulation.
- Data Analysis: Quantify the fluorescence intensity in the regions of interest (ROIs) for both in vivo and ex vivo images to determine the biodistribution profile.

Illustrative Biodistribution Data of CY5.5-Labeled Nanoparticles

Organ	% Injected Dose per Gram (%ID/g) at 24h (Example 1)	Fluorescence Intensity (Arbitrary Units) at 48h (Example 2)
Liver	High	High
Spleen	Moderate to High	Moderate
Kidneys	Moderate	Low to Moderate
Lungs	Low to Moderate	Low
Tumor	Variable (depends on targeting)	High (for targeted nanoparticles)
Blood	Low	Low

Note: This table presents illustrative data. Actual biodistribution is highly dependent on the nanoparticle's physicochemical properties (size, charge, surface chemistry).[\[9\]](#)[\[10\]](#)[\[16\]](#)

Protocol 3: Cell Labeling and Imaging with CY5.5 Conjugates

This protocol provides a general method for labeling and imaging cells with a CY5.5-conjugated protein or antibody.

Materials:

- Cells of interest cultured on glass-bottom dishes or coverslips.
- CY5.5-conjugated protein/antibody.

- Cell culture medium.
- Phosphate-Buffered Saline (PBS).
- Fixative solution (e.g., 4% paraformaldehyde in PBS).
- Mounting medium with DAPI (optional, for nuclear counterstaining).
- Fluorescence microscope with appropriate filter sets for CY5.5 and DAPI.

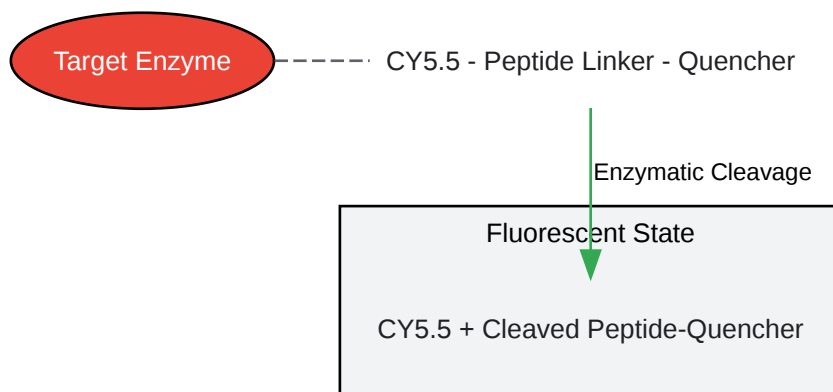
Procedure:

- Cell Seeding: Seed cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.
- Labeling:
 - Remove the culture medium and wash the cells once with PBS.
 - Dilute the CY5.5-conjugated probe to the desired final concentration in cell culture medium or PBS.
 - Incubate the cells with the labeling solution for a specific duration (e.g., 30-60 minutes) at 37°C. The optimal concentration and incubation time should be determined empirically.
- Washing: Remove the labeling solution and wash the cells 2-3 times with PBS to remove unbound probe.
- Fixation (Optional): If fixation is required, incubate the cells with 4% paraformaldehyde for 10-15 minutes at room temperature. Wash 2-3 times with PBS.
- Mounting: Mount the coverslips onto microscope slides using mounting medium.
- Imaging: Visualize the labeled cells using a fluorescence microscope. Use an excitation source around 650-680 nm and collect the emission between 690-750 nm.

Signaling Pathways and Biosensing Mechanisms

Enzyme-Activatable Probes

CY5.5 can be used to design "turn-on" fluorescent probes for detecting enzyme activity. In these probes, the fluorescence of CY5.5 is initially quenched. Upon cleavage of a specific peptide linker by a target enzyme (e.g., a matrix metalloproteinase, MMP, often overexpressed in tumors), the quencher is released, leading to a significant increase in fluorescence.[1][13]

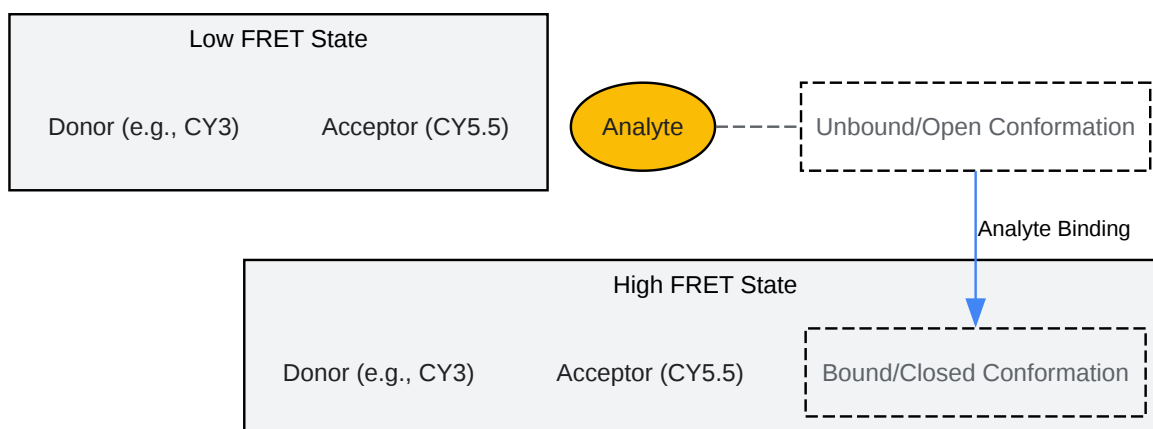


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Enzyme-activatable probe mechanism.

FRET-Based Biosensors

In a FRET-based biosensor, CY5.5 can act as an acceptor molecule. When a donor fluorophore (e.g., CY3) is in close proximity to CY5.5, excitation of the donor results in energy transfer to CY5.5, which then emits fluorescence. A change in the conformation or interaction of the biomolecule to which the dyes are attached can alter the distance between the donor and acceptor, leading to a change in FRET efficiency. This can be used to monitor protein-protein interactions, DNA hybridization, or conformational changes.[2][14][15][17]



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FRET-based biosensor mechanism.

Conclusion

CY5.5-COOH chloride is a powerful fluorescent probe with broad applications in biosensing, particularly for in vivo imaging and targeted drug delivery. Its favorable spectral properties and the versatility of its carboxylic acid group for conjugation make it an invaluable tool for researchers in life sciences and drug development. The protocols and data presented here provide a comprehensive guide for the effective implementation of **CY5.5-COOH chloride** in various experimental settings.

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